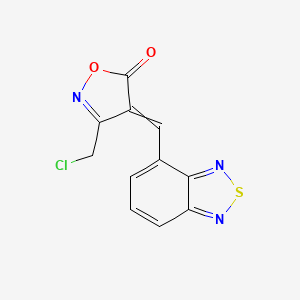
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one
Vue d'ensemble
Description
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C11H6ClN3O2S and its molecular weight is 279.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one (CAS Number: 1142199-64-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 279.70 g/mol. The structure features a benzothiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆ClN₃O₂S |
| Molecular Weight | 279.70 g/mol |
| CAS Number | 1142199-64-1 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthetic pathways are not extensively documented in the available literature, compounds with similar structures often utilize methods involving nucleophilic substitutions and cyclization reactions.
Biological Activity
Research indicates that compounds related to benzothiadiazole exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.
Antimicrobial Activity
In a study focusing on the antimicrobial properties of similar benzothiadiazole derivatives, it was found that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Benzothiadiazole derivatives have been explored for their anticancer potential. A study demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The specific effects of this compound on cancer cells are yet to be fully elucidated but are anticipated based on structural analogs.
Case Studies
- Antifungal Activity : A case study investigated the antifungal effects of benzothiadiazole derivatives against Candida albicans. The results indicated that these compounds could inhibit fungal growth at micromolar concentrations.
- Cytotoxicity Assay : Another research project evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic activity.
Propriétés
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-5-9-7(11(16)17-13-9)4-6-2-1-3-8-10(6)15-18-14-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIYNQMVTQNJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C=C3C(=NOC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















